

A Technical Guide to the Isotopic Purity of U[13C34]-Fumonisin B2

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Compound of Interest		
Compound Name:	Fumonisin B2-13C34	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of uniformly labeled [$^{13}C_{34}$]-Fumonisin B₂ (U-[$^{13}C_{34}$]-FB₂), a critical internal standard for accurate mycotoxin quantification. This document outlines the quantitative specifications, the analytical methodologies employed for its characterization, and a standardized workflow for its use in research and quality control settings.

Data Presentation: Quantitative Specifications

The isotopic purity of U-[13C34]-Fumonisin B2 is a key parameter for its function as an internal standard in mass spectrometry-based assays. The following table summarizes the available quantitative data from commercial suppliers.



Parameter	Specification	Supplier	Notes
Isotopic Purity	≥ 98%	LIBIOS	Refers to the percentage of molecules that are fully substituted with ¹³ C at all 34 carbon positions.[1]
Chemical Purity	≥ 97%	LKT Labs	This refers to the purity of the Fumonisin B ₂ molecule itself, irrespective of its isotopic composition.
Labeling	Uniformly ¹³ C Labeled	Romer Labs	All 34 carbon atoms in the molecule are replaced by the stable ¹³ C isotope.[3][4]
Concentration	10 μg/mL	LIBIOS, Romer Labs	Typically supplied in a solution of acetonitrile/water (50/50).[1][3]

Experimental Protocols

The determination of isotopic and chemical purity of U-[13C34]-Fumonisin B2 relies on a combination of advanced analytical techniques. The primary methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and verification of labeling uniformity.

Isotopic Purity and Concentration Determination via LC-MS/MS



Liquid Chromatography-Tandem Mass Spectrometry is the most prevalent and sensitive method for the analysis of mycotoxins and their isotopically labeled internal standards.[1][5][6] It allows for the accurate quantification of the labeled standard and distinguishes it from its unlabeled counterpart.

Methodology:

- Sample Preparation: The U-[13C34]-Fumonisin B2 standard is typically diluted from its stock solution (e.g., 10 μg/mL in acetonitrile/water) to create a series of calibration standards. For analysis in a sample matrix (e.g., maize, animal feed), a known amount of the standard is spiked into the sample extract.[7]
- Extraction (from matrix): A common extraction solvent is a mixture of acetonitrile, water, and an acid like formic acid (e.g., 74/25/1, v/v/v).[5] The sample is homogenized, shaken, and/or sonicated in the solvent to extract the fumonisins.
- Cleanup: The crude extract is often cleaned to remove interfering matrix components. This is achieved using Solid-Phase Extraction (SPE) with strong anion exchange (SAX) or C18 cartridges, or more specifically with Immunoaffinity Columns (IAC) that contain antibodies targeting fumonisins.[8][9][10]
- Chromatographic Separation:
 - System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is used.[4]
 [11]
 - \circ Column: A reverse-phase C18 column (e.g., CORTECS C18, 2.1 mm \times 100 mm, 1.6 μ m) is typically employed for separation.[5][11]
 - Mobile Phase: A gradient elution is performed using two mobile phases, such as A) 0.1 0.2% formic acid in water and B) 0.1-0.2% formic acid in methanol or acetonitrile.[5][11]
- Mass Spectrometric Detection:
 - Ionization: Electrospray Ionization (ESI) in positive mode is used.



- Analysis Mode: The analysis is performed in Multiple Reaction Monitoring (MRM) mode,
 which provides high selectivity and sensitivity.[5][11]
- MRM Transitions: Specific precursor-to-product ion transitions are monitored for both unlabeled Fumonisin B₂ and U-[¹³C₃₄]-Fumonisin B₂.
 - Fumonisin B₂ (unlabeled): Precursor ion m/z 706.3 → Product ions m/z 336.3, 318.4.[5]
 - U-[¹³C₃₄]-Fumonisin B₂: Precursor ion m/z 740.3 (706.3 + 34) → Correspondingly shifted product ions. The mass shift of +34 amu confirms the full isotopic labeling.

Structural and Isotopic Labeling Confirmation via NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules. For isotopically labeled compounds, ¹³C NMR is indispensable for confirming that the ¹³C isotopes are incorporated at the expected positions throughout the carbon skeleton.

Methodology:

- Sample Preparation: A concentrated solution of U-[13C34]-Fumonisin B2 is prepared in a suitable deuterated solvent, such as deuterated methanol (CD3OD) or water (D2O).
- ¹³C NMR Analysis:
 - A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the ¹³C NMR spectrum.
 - In a uniformly ¹³C-labeled compound, the spectrum will be significantly more complex than that of the natural abundance compound. Instead of single lines for each unique carbon, the spectrum will show complex splitting patterns due to one-bond and two-bond ¹³C-¹³C scalar couplings.[12]
 - Proton decoupling is used to simplify the spectrum by removing couplings to hydrogen atoms.[13]

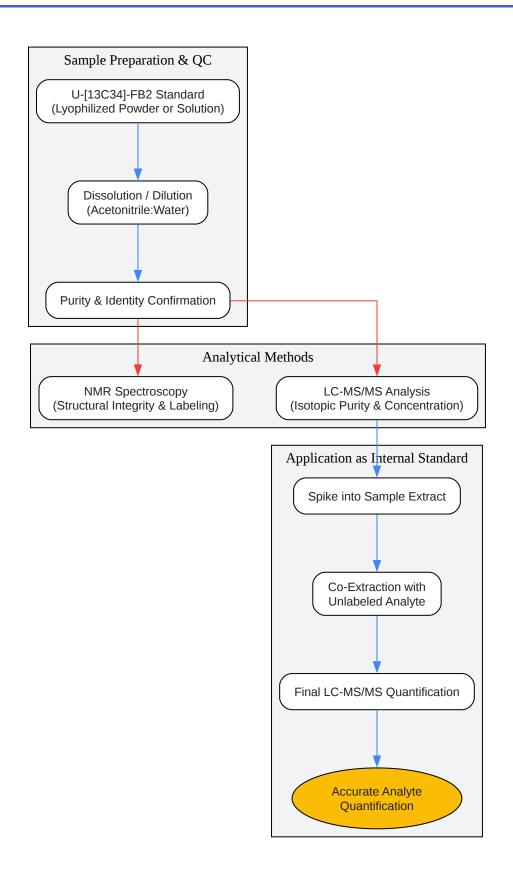


 The presence of signals for all 34 carbon atoms and their characteristic splitting patterns confirms the integrity of the carbon backbone and the uniformity of the labeling. The large chemical shift dispersion in ¹³C NMR allows for the resolution of individual carbon signals.
 [12]

Mandatory Visualizations

The following diagrams illustrate the analytical workflow for quality control of $U-[^{13}C_{34}]$ -Fumonisin B_2 and its application as an internal standard.

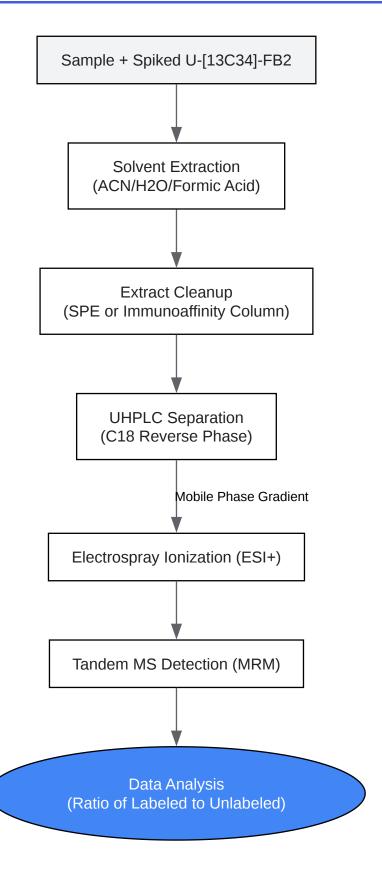




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Caption: Workflow for the quality control and application of U-[13C34]-FB2.





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Caption: Detailed workflow for LC-MS/MS analysis using an internal standard.



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References

- 1. U-[13C34]-Fumonisin B2 | LIBIOS [libios.fr]
- 2. Fumonisin B2 LKT Labs [lktlabs.com]
- 3. romerlabs.com [romerlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their Hydrolyzed Metabolites in Broiler Chicken Feed and Excreta PMC [pmc.ncbi.nlm.nih.gov]
- 6. NEW INTERNAL 13C LABELED STANDARD MIX Fumonosins B1 & B2 | LIBIOS [libios.fr]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. toxicologia.unb.br [toxicologia.unb.br]
- 9. riaa.uaem.mx [riaa.uaem.mx]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 13C Direct Detected NMR for Challenging Systems PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.uoi.gr [chem.uoi.gr]
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